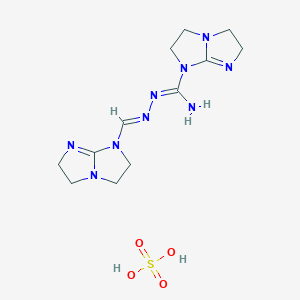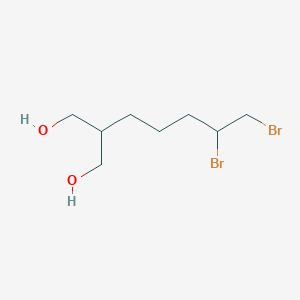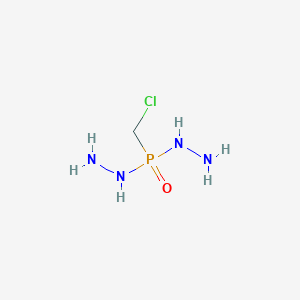
P-(Chloromethyl)phosphonic dihydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P-(Chloromethyl)phosphonic dihydrazide is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a chloromethyl group attached to a phosphonic dihydrazide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of P-(Chloromethyl)phosphonic dihydrazide typically involves the reaction of chloromethylphosphonic dichloride with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
ClCH2P(O)(Cl)2+2NH2NH2→ClCH2P(O)(NHNH2)2+2HCl
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction temperature is maintained at a moderate level to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to minimize the formation of by-products and to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
P-(Chloromethyl)phosphonic dihydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the chloromethyl group under mild conditions.
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and various substituted phosphonic dihydrazides.
Applications De Recherche Scientifique
P-(Chloromethyl)phosphonic dihydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds and as a precursor for the preparation of phosphonic acid derivatives.
Biology: The compound is studied for its potential biological activity, including its use as an antimicrobial agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism by which P-(Chloromethyl)phosphonic dihydrazide exerts its effects involves the interaction of the phosphonic dihydrazide moiety with specific molecular targets. The compound can form strong bonds with metal ions, which can lead to the inhibition of certain enzymatic activities. Additionally, the chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various biologically active derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphonic acid: Similar in structure but lacks the chloromethyl and dihydrazide groups.
Phosphinic acid: Contains a P-H bond instead of the P-C bond found in phosphonic compounds.
Phosphonates: Esters of phosphonic acid, often used in similar applications.
Uniqueness
P-(Chloromethyl)phosphonic dihydrazide is unique due to the presence of both the chloromethyl and dihydrazide groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
67704-63-6 |
|---|---|
Formule moléculaire |
CH8ClN4OP |
Poids moléculaire |
158.53 g/mol |
Nom IUPAC |
[chloromethyl(hydrazinyl)phosphoryl]hydrazine |
InChI |
InChI=1S/CH8ClN4OP/c2-1-8(7,5-3)6-4/h1,3-4H2,(H2,5,6,7) |
Clé InChI |
SUBOCRKWLWULPL-UHFFFAOYSA-N |
SMILES canonique |
C(P(=O)(NN)NN)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


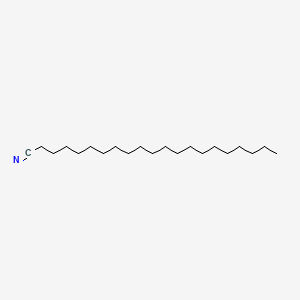
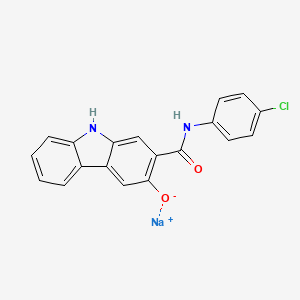
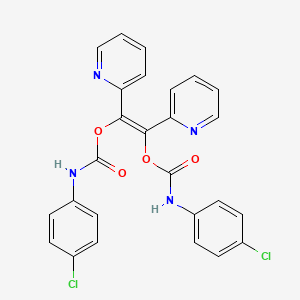
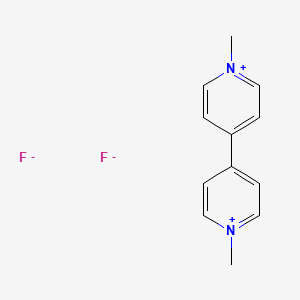


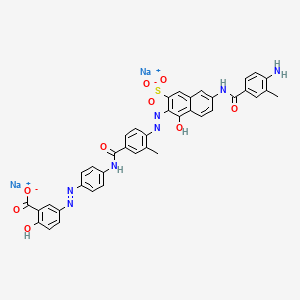
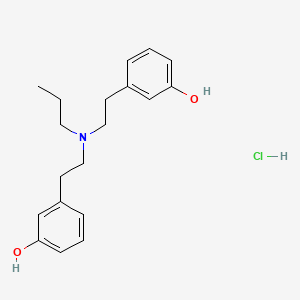
![Bicyclo[3.1.1]hept-2-ene-2-carboxaldehyde](/img/structure/B14461135.png)
![Ethyl 2-[(ethoxycarbonyl)amino]butanoate](/img/structure/B14461147.png)
![3-Hydroxytetracyclo[3.2.0.0~2,7~.0~4,6~]heptane-2-carboxylic acid](/img/structure/B14461153.png)
